

# AS1842856: A Potent Inhibitor of Colony Formation in Cancer Research

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## Compound of Interest

Compound Name: AS1842856

Cat. No.: B15582257

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**AS1842856** is a cell-permeable small molecule that acts as a potent and selective inhibitor of the Forkhead Box O1 (FOXO1) transcription factor, with an IC<sub>50</sub> of 33 nM.<sup>[1]</sup> By directly binding to the unphosphorylated, active form of FOXO1, **AS1842856** blocks its transcriptional activity.<sup>[1][2]</sup> This inhibition has significant implications in cancer biology, as FOXO1 is a key regulator of genes involved in cell cycle progression, apoptosis, and cellular metabolism.<sup>[3][4]</sup> In numerous cancer cell lines, inhibition of FOXO1 by **AS1842856** has been demonstrated to reduce cell viability and suppress tumorigenicity, primarily by inducing apoptosis and cell cycle arrest.<sup>[2][4]</sup> Colony formation assays, a fundamental in vitro method to assess the proliferative capacity and survival of single cancer cells, have been instrumental in elucidating the anti-cancer effects of **AS1842856**.

## Mechanism of Action

**AS1842856** exerts its anti-proliferative effects by inhibiting FOXO1-mediated transactivation.<sup>[1]</sup> FOXO1 is a transcription factor that can act as a tumor suppressor by promoting the expression of genes that lead to cell cycle arrest (e.g., p27) and apoptosis (e.g., TRAIL).<sup>[4]</sup> However, in certain cancer contexts, FOXO1 can paradoxically promote cancer cell survival and proliferation.<sup>[4]</sup>

Treatment with **AS1842856** has been shown to decrease colony formation in a variety of cancer cell lines, including those from glioblastoma multiforme (GBM), basal-like breast cancer, and colon cancer.[2] The underlying mechanism for this reduction in clonogenic survival involves the induction of pro-apoptotic genes such as FAS and BIM.[2][5] This leads to increased apoptosis, thereby limiting the ability of individual cancer cells to form colonies.[2][5] Recent studies have also indicated that **AS1842856** can directly inhibit Glycogen Synthase Kinase 3 (GSK3), which may also contribute to its cytotoxic effects in some cancer types like B-cell acute lymphoblastic leukemia (B-ALL).[6][7]

## Data Presentation: Efficacy of AS1842856 in Colony Formation Assays

The following table summarizes the quantitative data from various studies on the effect of **AS1842856** on colony formation in different cancer cell lines.

Cell Line	Cancer Type	Concentration of AS1842856	Duration of Treatment	Observed Effect on Colony Formation	Reference
MDA-MB-468	Basal-like Breast Cancer	200 nM, 500 nM, 1.0 $\mu$ M	5 days	Significant reduction in colony formation with increasing drug concentration.	<a href="#">[2]</a>
BT549	Basal-like Breast Cancer	200 nM, 500 nM, 1.0 $\mu$ M	5 days	Significant reduction in colony formation with increasing drug concentration.	<a href="#">[2]</a>
LN229	Glioblastoma Multiforme	200 nM, 500 nM, 1.0 $\mu$ M	5 days	Significant reduction in colony formation with increasing drug concentration.	<a href="#">[2]</a>
DBTRG	Glioblastoma Multiforme	200 nM, 500 nM, 1.0 $\mu$ M	5 days	Significant reduction in colony formation	<a href="#">[2]</a>

with  
increasing  
drug  
concentration

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Significant  
reduction in  
colony  
formation  
with  
increasing  
drug  
concentration

[\[2\]](#)

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Significant  
reduction in  
colony  
formation  
with  
increasing  
drug  
concentration

[\[2\]](#)

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Significantly  
reduced  
colony  
formation.

[\[2\]](#)

Significantly  
reduced  
colony  
formation.

[\[2\]](#)

Resistant to  
AS1842856  
treatment, no  
significant

[\[2\]](#)

impact on  
colony  
number.

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## Experimental Protocols

### Protocol: Colony Formation Assay with **AS1842856**

This protocol provides a detailed methodology for assessing the effect of **AS1842856** on the colony-forming ability of cancer cells.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- **AS1842856** (stock solution prepared in DMSO)
- 6-well plates
- Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
- Incubator (37°C, 5% CO<sub>2</sub>)
- Microscope

#### Procedure:

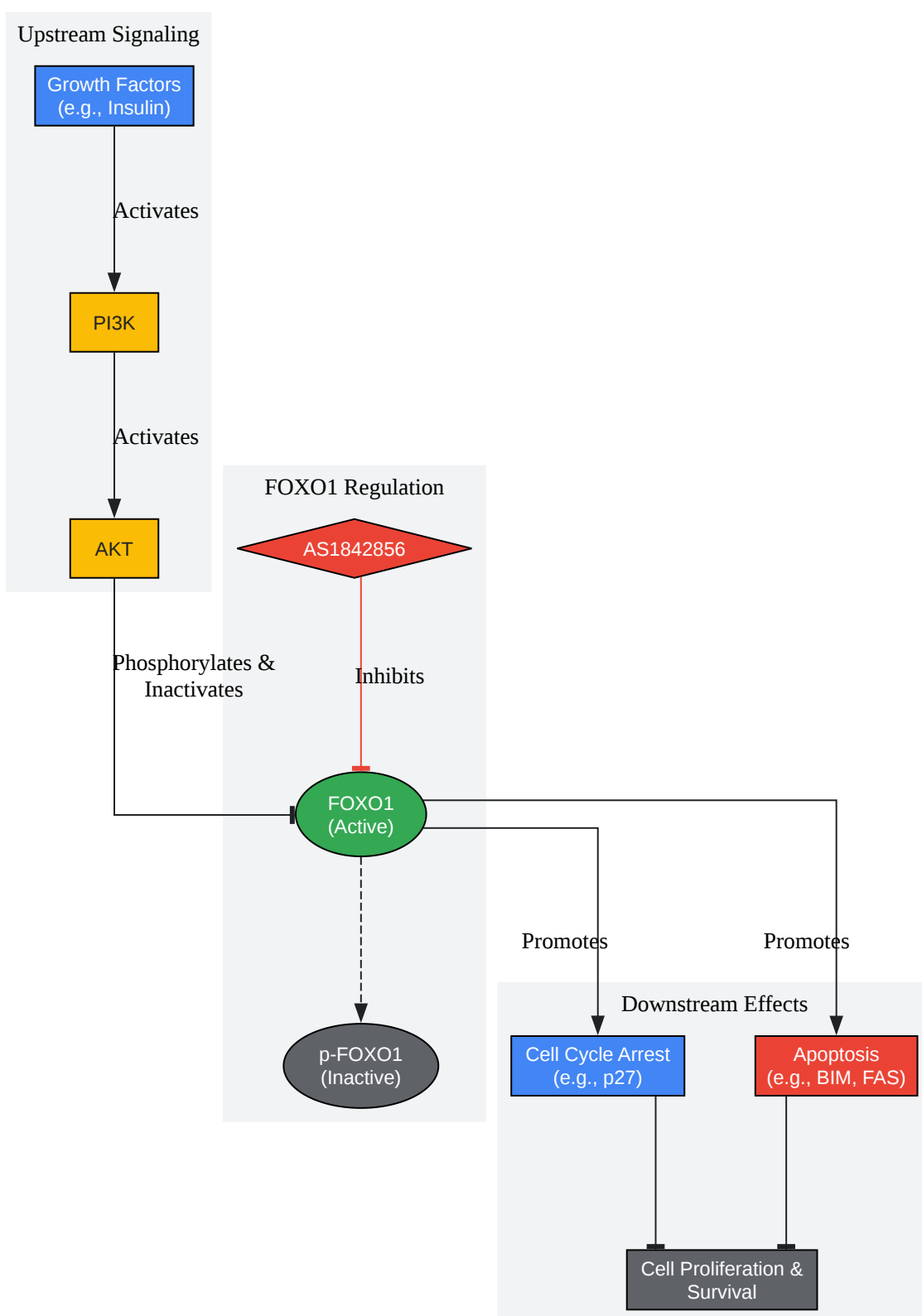
- Cell Seeding:
  - Harvest exponentially growing cancer cells using trypsin-EDTA and resuspend in complete medium.

- Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
- Seed a low density of cells (typically 500-1000 cells per well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
- **AS1842856 Treatment:**
  - Allow the cells to adhere for 24 hours.
  - Prepare serial dilutions of **AS1842856** in complete medium from the stock solution. A typical concentration range to test is 100 nM to 1  $\mu$ M.<sup>[2]</sup> Include a vehicle control (DMSO) at the same concentration as the highest **AS1842856** concentration.
  - Remove the medium from the wells and replace it with the medium containing the different concentrations of **AS1842856** or the vehicle control.
- Incubation:
  - Incubate the plates for a period sufficient for colonies to form, typically 5-14 days, depending on the growth rate of the cell line.<sup>[2][8]</sup> The medium can be replaced with fresh drug-containing medium every 3-4 days if necessary.
- Colony Staining:
  - After the incubation period, wash the wells twice with PBS.
  - Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
  - Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.
  - Stain for 10-30 minutes at room temperature.
  - Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Colony Quantification:

- Scan or photograph the plates to document the results.
- Count the number of colonies (typically defined as a cluster of  $\geq 50$  cells) in each well.
- The plating efficiency (PE) and surviving fraction (SF) can be calculated as follows:
  - $PE = (\text{Number of colonies formed} / \text{Number of cells seeded}) \times 100\%$
  - $SF = (PE \text{ of treated cells} / PE \text{ of control cells})$

## Visualizations

### Signaling Pathway

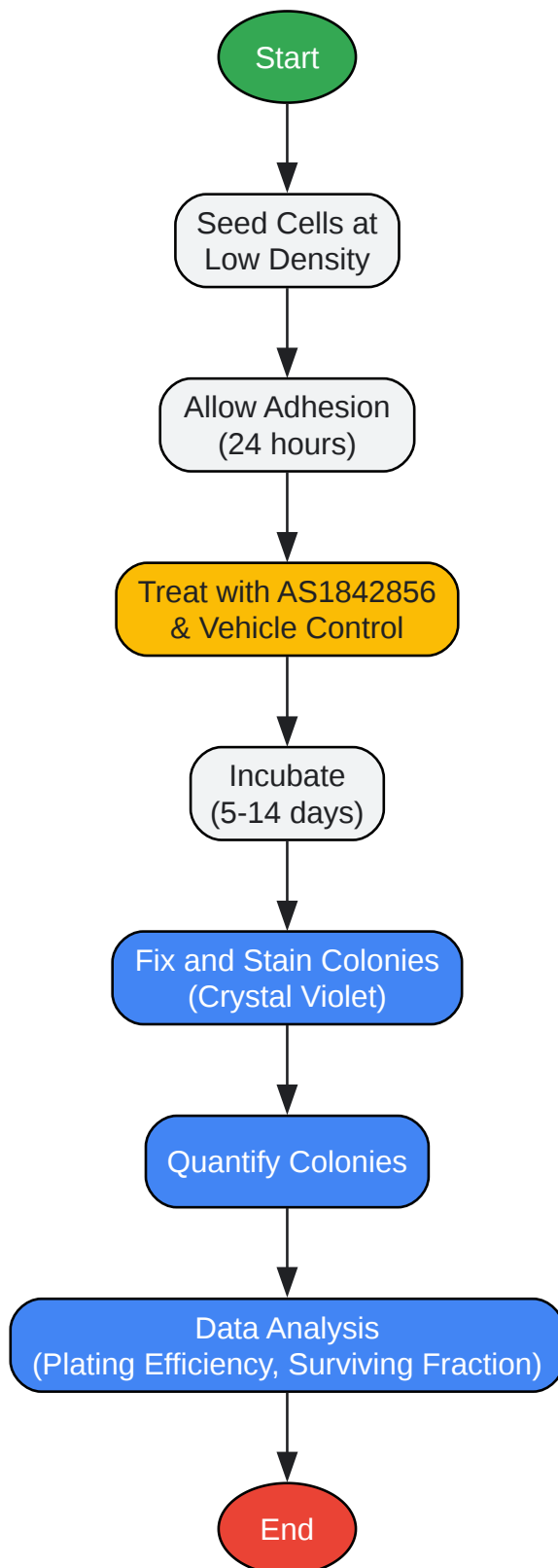


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Caption: FOXO1 signaling pathway and the inhibitory action of **AS1842856**.



## Experimental Workflow



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Caption: Workflow for a colony formation assay using **AS1842856**.

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## References

- 1. selleckchem.com [selleckchem.com]
- 2. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1-FOXO1 Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Beyond FOXO1: AS1842856 inhibits GSK3 to enhance cytotoxic effects in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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